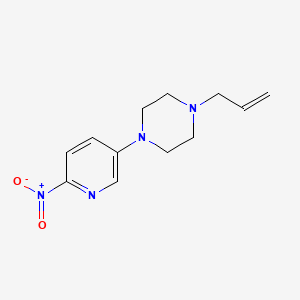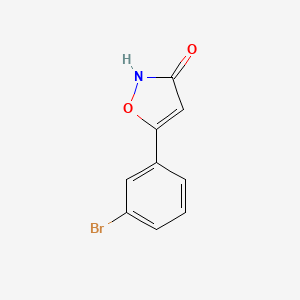
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazoles often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, catalyst-free methods are being developed to further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, triethylamine.
Reduction: Lithium aluminum hydride, methanol.
Substitution: Various nucleophiles, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole derivatives with different functional groups .
Scientific Research Applications
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL involves its interaction with various molecular targets. Isoxazoles are known to act as inhibitors of enzymes such as cyclooxygenase (COX) and can modulate the activity of neurotransmitter receptors . The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound, which lacks the bromine substituent.
3-(4-Bromophenyl)isoxazol-5-amine: Another brominated isoxazole derivative.
3-(4-Hydroxyphenyl)isoxazole: A hydroxyl-substituted isoxazole.
Uniqueness
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL is unique due to the presence of the bromine atom at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
5-(3-bromophenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-6(4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
InChI Key |
MRWUKXXQCLVGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid](/img/structure/B8397773.png)
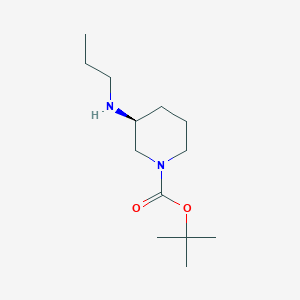
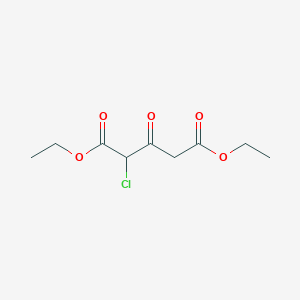
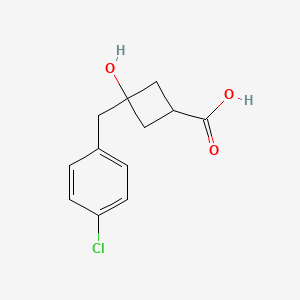
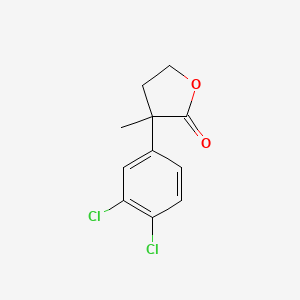
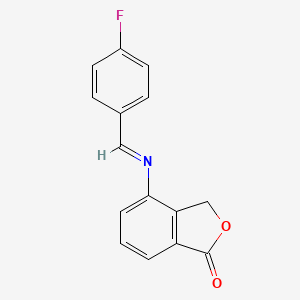
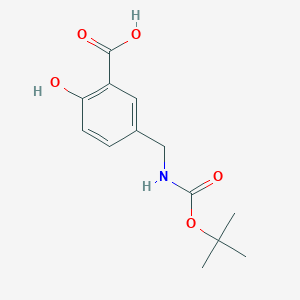
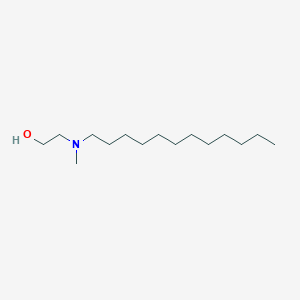
![2-[(Dimethylamino)methyl]-7-(methyloxy)quinazolin-4-ol](/img/structure/B8397820.png)
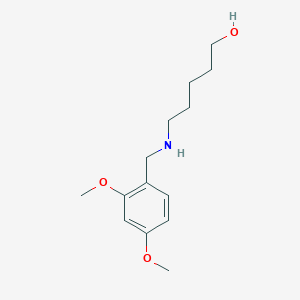

![2-Phenylbicyclo[1.1.1]pentane](/img/structure/B8397846.png)
